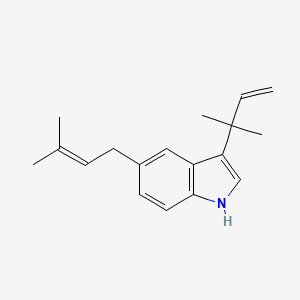
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The methylbutenyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methylbutenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-5-(3-methylbut-2-en-1-yl)-1H-indole stands out due to its unique indole core structure combined with the presence of two methylbutenyl groups
Propriétés
Numéro CAS |
820965-41-1 |
|---|---|
Formule moléculaire |
C18H23N |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-6-18(4,5)16-12-19-17-10-9-14(11-15(16)17)8-7-13(2)3/h6-7,9-12,19H,1,8H2,2-5H3 |
Clé InChI |
NIXWBHVKRBIARO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)NC=C2C(C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
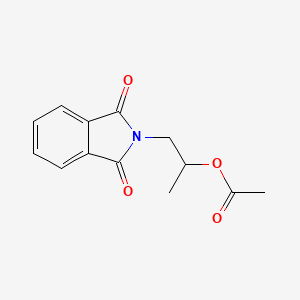
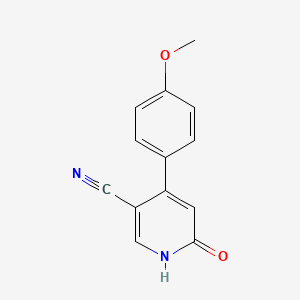
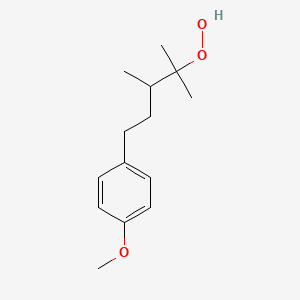
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
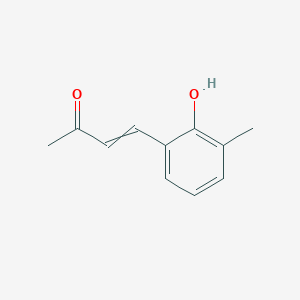
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
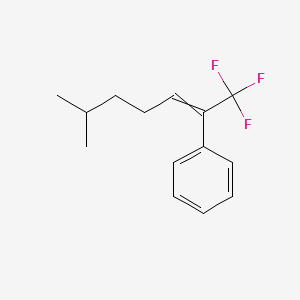
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
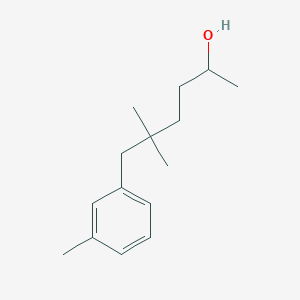


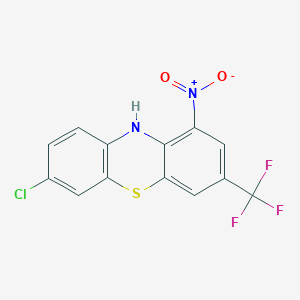
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
